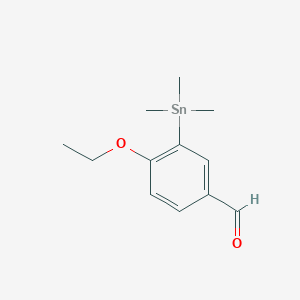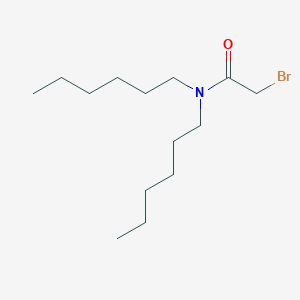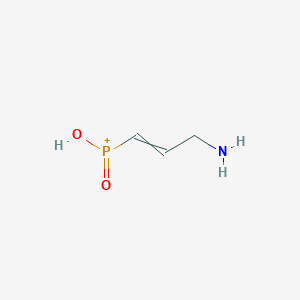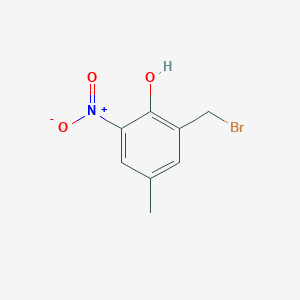![molecular formula C13H9FO5 B14257548 Fluoro[(naphthalen-2-yl)oxy]propanedioic acid CAS No. 220099-12-7](/img/structure/B14257548.png)
Fluoro[(naphthalen-2-yl)oxy]propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoro[(naphthalen-2-yl)oxy]propanedioic acid is a chemical compound that belongs to the class of organic compounds known as naphthalenes. These compounds contain a naphthalene moiety, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The presence of a fluoro group and a propanedioic acid moiety makes this compound unique and potentially useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fluoro[(naphthalen-2-yl)oxy]propanedioic acid typically involves the reaction of naphthalene derivatives with fluoroalkylating agents under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Fluoro[(naphthalen-2-yl)oxy]propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce hydroquinones. Substitution reactions can result in a variety of functionalized naphthalene derivatives.
Aplicaciones Científicas De Investigación
Fluoro[(naphthalen-2-yl)oxy]propanedioic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe for detecting and imaging biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a diagnostic agent.
Mecanismo De Acción
The mechanism of action of Fluoro[(naphthalen-2-yl)oxy]propanedioic acid involves its interaction with specific molecular targets and pathways. The compound’s fluoro group and naphthalene moiety allow it to participate in various chemical interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions enable the compound to bind to specific proteins, enzymes, or receptors, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene: A simple polycyclic aromatic hydrocarbon with similar structural features.
Naphthoquinone: An oxidized derivative of naphthalene with potential biological activity.
Fluoronaphthalene: A naphthalene derivative with a fluoro group, similar to Fluoro[(naphthalen-2-yl)oxy]propanedioic acid.
Uniqueness
This compound is unique due to the presence of both a fluoro group and a propanedioic acid moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in scientific research and industry .
Propiedades
Número CAS |
220099-12-7 |
|---|---|
Fórmula molecular |
C13H9FO5 |
Peso molecular |
264.20 g/mol |
Nombre IUPAC |
2-fluoro-2-naphthalen-2-yloxypropanedioic acid |
InChI |
InChI=1S/C13H9FO5/c14-13(11(15)16,12(17)18)19-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,15,16)(H,17,18) |
Clave InChI |
YSBZYACIASFPPF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)OC(C(=O)O)(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14257474.png)
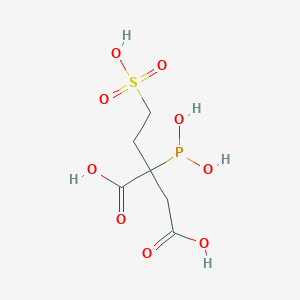
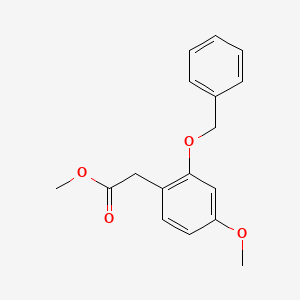


![Benzene, [2-methyl-2-(2-propenyloxy)propyl]-](/img/structure/B14257492.png)
![Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14257493.png)
![1-(2-Imino-1,3-thiazol-3(2H)-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14257506.png)
![O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine](/img/structure/B14257515.png)

